molecular formula C12H18Cl2F2N2 B3099069 N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-33-1

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B3099069
CAS No.: 1349716-33-1
M. Wt: 299.18 g/mol
InChI Key: ZJMBICMQZYJNFJ-UHFFFAOYSA-N
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Description

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C12H18Cl2F2N2 and a molecular weight of 299.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the benzyl or piperidine positions.

Scientific Research Applications

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for conditions such as depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorobenzyl)piperidin-4-amine dihydrochloride
  • N-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
  • N-(3,4-Difluorophenyl)piperidin-4-amine dihydrochloride

Uniqueness

N-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;;/h1-2,7,10,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMBICMQZYJNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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